molecular formula C8H8N2OS B13290311 (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol

(1H-Pyrazol-4-yl)(thiophen-3-yl)methanol

Cat. No.: B13290311
M. Wt: 180.23 g/mol
InChI Key: XZMYCDCPJWPRDY-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)(thiophen-3-yl)methanol is a heterocyclic compound that features both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

The synthesis of (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol typically involves the reaction of pyrazole derivatives with thiophene derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

(1H-Pyrazol-4-yl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(1H-Pyrazol-4-yl)(thiophen-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

(1H-Pyrazol-4-yl)(thiophen-3-yl)methanol can be compared with other heterocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of the pyrazole and thiophene rings, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1H-pyrazol-4-yl(thiophen-3-yl)methanol

InChI

InChI=1S/C8H8N2OS/c11-8(6-1-2-12-5-6)7-3-9-10-4-7/h1-5,8,11H,(H,9,10)

InChI Key

XZMYCDCPJWPRDY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C2=CNN=C2)O

Origin of Product

United States

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